(S)-2-Hexadecyloxirane
Description
(S)-2-Hexadecyloxirane, also known as 1,2-epoxyoctadecane or 2-hexadecyloxirane (CAS: 7390-81-0), is an epoxide derivative with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol . Its structure consists of a 16-carbon alkyl chain (hexadecyl) attached to an oxirane (epoxide) ring. The compound is chiral, with the (S)-enantiomer being the biologically relevant form in many natural contexts.
Properties
IUPAC Name |
(2S)-2-hexadecyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19-18/h18H,2-17H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWYMFTMJFGOL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H]1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural Comparison of Epoxide and Fatty Acid Derivatives
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| (S)-2-Hexadecyloxirane | 7390-81-0 | C₁₈H₃₆O | Epoxide, long alkyl chain | Antidiabetic agent, spoilage marker |
| 9-Hexadecenoic Acid | 2091-29-4 | C₁₆H₃₀O₂ | Unsaturated carboxylic acid | Lipid metabolism, membrane synthesis |
| Hexadecanoic Acid | 57-10-3 | C₁₆H₃₂O₂ | Saturated carboxylic acid | Energy storage, soap production |
| Phytol | 150-86-7 | C₂₀H₄₀O | Diterpene alcohol | Antioxidant, chlorophyll precursor |
Key Observations :
- Epoxide vs. Carboxylic Acids: Unlike 9-hexadecenoic or hexadecanoic acid, this compound lacks a carboxylic acid group, reducing its polarity and altering its metabolic pathways .
- Chain Length and Function: The C₁₈ chain in this compound enhances lipid solubility, facilitating membrane interaction, whereas shorter chains (e.g., C₁₆ in hexadecanoic acid) prioritize energy storage .
Key Findings :
- Antidiabetic Mechanism: this compound inhibits α-glucosidase competitively, whereas its α-amylase inhibition is non-competitive, suggesting distinct binding modes compared to acarbose (a standard drug) .
- Spoilage Marker: Unlike hexadecanoic acid, which correlates with both VBN and pH in fishmeal, this compound is specifically linked to VBN, highlighting its role in ammonia-related degradation .
Insights :
- This compound poses moderate irritant risks but lacks the neurotoxic effects of 2-hexanone .
- Its natural occurrence in plants may support safer therapeutic applications compared to synthetic analogues.
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